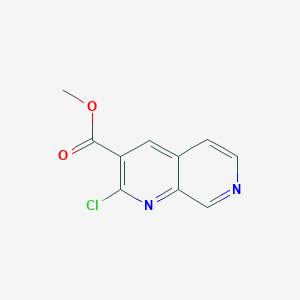

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate

Übersicht

Beschreibung

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. The specific structure of this compound includes a chlorine atom at the second position and a methyl group attached to the third position via a carboxylate ester linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-1,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-1,7-naphthyridine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form complex molecular structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its derivatives are being investigated for various biological activities, including:

- Antimicrobial Activity : Compounds derived from naphthyridine structures have demonstrated activity against resistant strains of bacteria. For instance, similar derivatives have shown efficacy against Staphylococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae in animal models .

- Antitubercular Activity : Some derivatives have been found to exhibit potent antitubercular activity, surpassing traditional treatments like isoniazid .

- Inhibition of Enzymatic Targets : Naphthyridine derivatives have been explored as inhibitors for various enzymes such as phosphodiesterase (PDE4) and dihydroorotate dehydrogenase (DHODH), which are crucial in treating inflammatory diseases and cancer .

Biological Studies

Interaction studies involving this compound are essential for understanding its biological behavior. These studies typically include:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.

- Cell Viability Tests : Investigating the cytotoxic effects on different cell lines to assess therapeutic potential.

Table 1: Summary of Biological Activities of Naphthyridine Derivatives

| Activity Type | Example Compounds | Target Organisms/Conditions |

|---|---|---|

| Antimicrobial | 7-Amino substituted naphthyridines | Staphylococcus, Pseudomonas aeruginosa |

| Antitubercular | Compound 20a | MDR-TB strains |

| Enzyme Inhibition | PDE4 inhibitors | Inflammatory diseases |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that certain naphthyridine derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin against resistant bacterial strains .

- Synthesis Methodologies : Research has shown that employing simpler synthetic routes can enhance yield and purity of naphthyridine derivatives, making them more viable for industrial production .

- Therapeutic Potential : A recent investigation into the antitubercular properties of naphthyridine compounds indicated significant promise for developing new treatments against multi-drug resistant tuberculosis .

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biological pathways, leading to its observed effects in various applications .

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-chloro-2,7-naphthyridine-3-carboxylate

- 2-Methyl-3-methoxy-1,5-naphthyridine

- 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

Comparison: Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater versatility in synthetic applications. Its structural features also contribute to its effectiveness in drug development and other scientific research areas .

Biologische Aktivität

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This compound features a chloro substituent at the 2-position and a carboxylate ester group, contributing to its unique reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its interaction with various macromolecules, including enzymes and receptors. The structural characteristics of naphthyridines allow them to engage in hydrogen bonding and other non-covalent interactions, influencing enzymatic activity and cellular pathways.

Key Points:

- Enzyme Inhibition: The compound is investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.

- Gene Expression Modulation: It may alter gene expression linked to cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can affect various cell types by modulating:

- Cell Signaling: Influences pathways that regulate cell growth, differentiation, and apoptosis.

- Metabolic Processes: Alters the activity of metabolic enzymes, leading to changes in energy production and cellular homeostasis.

Anticancer Activity

A notable study explored the anticancer potential of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50 values across different types of cancer, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (human leukemia) | 5.2 |

| A549 (lung cancer) | 8.7 |

| HepG2 (liver cancer) | 6.4 |

This data suggests that the compound may selectively target cancer cells, making it a candidate for further drug development.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition: The compound was found to significantly inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

Comparative Analysis with Related Compounds

This compound can be compared with other naphthyridine derivatives to highlight its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl 1,8-naphthyridine-3-carboxylate | Antimicrobial | Broader spectrum of activity |

| Methyl 2-hydroxy-1,7-naphthyridine | Anticancer and anti-inflammatory | Similar structural features |

| Methyl 2-methyl-1,7-naphthyridine | Antiviral | Different substitution pattern |

Eigenschaften

IUPAC Name |

methyl 2-chloro-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-5-8(6)13-9(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHFESONIRHOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=NC=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676355 | |

| Record name | Methyl 2-chloro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124194-70-2 | |

| Record name | Methyl 2-chloro-1,7-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124194-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.